2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine (BR), chlorine (CL), and propyl groups attached to a dihydro-oxa-diaza-cyclopenta-naphthalene core. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta(A)Naphthalene Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromine and Chlorine Groups: Bromination and chlorination reactions are carried out using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific conditions to introduce the halogen atoms at the desired positions.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiocyanate (KSCN) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-BR-PH)-8-CL-4-(4-F-PH)-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has a fluorine (F) atom instead of a propyl group, which may alter its chemical and biological properties.
2-(4-BR-PH)-4-(4-NITRO-PH)-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE:
Uniqueness
The uniqueness of 2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
Properties
Molecular Formula |
C19H18BrClN2O |
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Molecular Weight |
405.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-9-chloro-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H18BrClN2O/c1-2-3-19-23-17(15-10-14(21)8-9-18(15)24-19)11-16(22-23)12-4-6-13(20)7-5-12/h4-10,17,19H,2-3,11H2,1H3 |
InChI Key |
GPOHDEGIIXLODR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(O1)C=CC(=C4)Cl |
Origin of Product |
United States |
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